molecular formula C12H19NO B13303066 2-[(1-Phenylethyl)amino]butan-1-ol

2-[(1-Phenylethyl)amino]butan-1-ol

Cat. No.: B13303066
M. Wt: 193.28 g/mol
InChI Key: MOUQWFCJHBWVGA-UHFFFAOYSA-N
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Description

2-[(1-Phenylethyl)amino]butan-1-ol is an organic compound with the molecular formula C12H19NO This compound features a butanol backbone with an amino group substituted at the second carbon and a phenylethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Phenylethyl)amino]butan-1-ol can be achieved through several methods. One common approach involves the reaction of 1-phenylethylamine with butanal in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the reducing agent facilitating the formation of the desired alcohol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as catalytic hydrogenation or the use of continuous flow reactors. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Phenylethyl)amino]butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1-Phenylethyl)amino]butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-[(1-Phenylethyl)amino]butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Phenylethyl)amino]butan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butanol backbone with a phenylethyl group makes it a valuable compound for various applications, distinguishing it from other similar molecules .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-(1-phenylethylamino)butan-1-ol

InChI

InChI=1S/C12H19NO/c1-3-12(9-14)13-10(2)11-7-5-4-6-8-11/h4-8,10,12-14H,3,9H2,1-2H3

InChI Key

MOUQWFCJHBWVGA-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC(C)C1=CC=CC=C1

Origin of Product

United States

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